molecular formula C16H15ClN4O2 B2722872 (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide CAS No. 2173621-85-5

(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2722872
CAS No.: 2173621-85-5
M. Wt: 330.77
InChI Key: RSRBHMWXHMVXAF-UHFFFAOYSA-N
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Description

(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide is a synthetic organic compound characterized by its Z-configuration enamide backbone. Key structural features include:

  • Cyano group: A 2-cyano moiety, which may enhance electrophilicity or participate in hydrogen bonding.
  • Pyrazole ring: A 1-methylpyrazol-4-yl group, a heterocyclic motif common in agrochemicals and pharmaceuticals due to its bioisosteric properties.

Properties

IUPAC Name

(Z)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-10-4-14(15(23-3)6-13(10)17)20-16(22)12(7-18)5-11-8-19-21(2)9-11/h4-6,8-9H,1-3H3,(H,20,22)/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRBHMWXHMVXAF-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CN(N=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CN(N=C2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C16H15ClN4O2C_{16}H_{15}ClN_{4}O_{2} with a molecular weight of 330.77 g/mol. It features a chloro-substituted aromatic ring, a cyano group, and a pyrazole moiety, which are known to influence its biological activities.

PropertyValue
Molecular FormulaC16H15ClN4O2
Molecular Weight330.77 g/mol
PurityTypically >95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its pyrazole structure, which has been associated with a variety of pharmacological effects. Pyrazole derivatives are known for their anti-inflammatory , antimicrobial , anticancer , and antiviral properties .

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects against various bacterial strains. In particular, compounds related to this structure have demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Case Study:
A study highlighted that specific pyrazole derivatives showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against S. aureus and P. aeruginosa, suggesting strong antibacterial potential .

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Research Findings:
In vitro studies revealed that certain pyrazole compounds exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

3. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound interacts with specific enzyme targets or receptors involved in inflammatory pathways and microbial resistance.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Use/Class
(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide Chloro-methoxy-methylphenyl, cyano, Z-enamide, methylpyrazole Unknown (hypothesized: herbicide/fungicide)
Pyrazoxyfen 4-(2,4-dichlorobenzoyl)-1,3-dimethylpyrazole, phenoxyketone Herbicide
Cyanazine Chloro-triazine, ethylamino, cyano, methylpropionitrile Herbicide (triazine class)
Procyazine Chloro-triazine, cyclopropylamino, cyano Herbicide
Ipconazole Chlorophenylmethyl, triazole, methylcyclopentanol Fungicide (triazole class)

Key Observations:

Pyrazole vs. Triazine/Triazole Cores: The target compound’s methylpyrazole group is distinct from triazine (cyanazine, procyazine) or triazole (ipconazole) cores. Triazines inhibit photosynthesis in plants, while triazoles target fungal ergosterol biosynthesis. The target compound’s mechanism remains speculative.

Substituent Analysis: Chloro Groups: Present in all compounds, contributing to lipophilicity and binding affinity. Cyano Groups: Shared with cyanazine and procyazine, suggesting possible herbicidal activity via inhibition of acetolactate synthase (ALS) .

Functional Group Diversity :

  • The Z-enamide group in the target compound is unique among the compared compounds. Enamides are rare in agrochemicals but are explored in medicinal chemistry for their conformational rigidity.

Research Findings and Data Gaps

  • Structural Determinants of Activity : Pyrazoxyfen’s dichlorobenzoyl group enhances herbicidal potency, whereas the target compound’s methoxy-methylphenyl group may alter substrate selectivity .
  • Environmental Impact : Quaternary ammonium compounds (e.g., BAC-C12) exhibit surfactant-like behavior with critical micelle concentrations (CMCs) relevant to bioavailability . The target compound’s solubility and environmental fate remain unstudied.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(1-methylpyrazol-4-yl)prop-2-enamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Core Formation : Cyclization of precursors (e.g., pyrazole derivatives) under reflux conditions in anhydrous solvents like THF or DMF. For example, hydrazonyl chlorides may react with cyanoacetamide intermediates to form the pyrazole core .

Substitution Reactions : Chlorination or methoxylation at specific positions using reagents like POCl₃ or NaOMe.

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the (Z)-isomer.
Reaction progress is monitored via TLC, and intermediates are characterized by NMR .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the (Z)-configuration is inferred from coupling constants (e.g., J = 12 Hz for trans-alkene protons) .
  • X-ray Crystallography : SHELX software refines crystal structures to validate bond lengths, angles, and spatial arrangement .
  • Infrared Spectroscopy (IR) : Peaks at ~2200 cm⁻¹ confirm the cyano group, while amide C=O stretches appear at ~1650 cm⁻¹ .

Q. What spectroscopic techniques are used to analyze its electronic properties?

  • Methodology :

  • UV-Vis Spectroscopy : Measures π→π* transitions in aromatic/heterocyclic moieties. Solvent polarity effects on absorption maxima are quantified .
  • Fluorescence Spectroscopy : Evaluates emission spectra (e.g., λem = 400–450 nm) to assess potential as a fluorophore. Quantum yields are calculated using standard references (e.g., quinine sulfate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) optimize variables (temperature, solvent ratio, catalyst loading). For example, increasing DMAP catalyst from 5% to 10% may improve amide coupling efficiency .
  • HPLC-MS Analysis : Identifies byproducts (e.g., E-isomer or hydrolyzed intermediates) that reduce yields. Adjusting reaction pH or using anhydrous conditions minimizes hydrolysis .

Q. What strategies ensure stereochemical purity of the (Z)-isomer during synthesis?

  • Methodology :

  • Kinetic Control : Lower temperatures (0–5°C) favor the (Z)-isomer by slowing equilibration.
  • Chiral Auxiliaries : Temporary directing groups (e.g., Evans oxazolidinones) enforce desired geometry during alkene formation .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively confirms stereochemistry .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodology :

  • Docking Studies : Software like AutoDock Vina simulates binding to target proteins (e.g., kinases). The pyrazole and cyano groups show high affinity for hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .

Methodological Challenges and Solutions

Challenge Solution Reference
Low yield in final coupling stepUse peptide coupling reagents (e.g., HATU) with DIPEA in DMF
Isomerization during purificationAvoid prolonged exposure to heat; use cold recrystallization solvents
Ambiguous NMR signalsApply 2D techniques (COSY, HSQC) to resolve overlapping peaks

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